Thioridazine hydrochloride

Catalog No.
S002471
CAS No.
130-61-0
M.F
C₂₁H₂₆N₂S₂.HCl
M. Wt
407 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioridazine hydrochloride

CAS Number

130-61-0

Product Name

Thioridazine hydrochloride

IUPAC Name

10-[2-(1-methylpiperidin-1-ium-2-yl)ethyl]-2-methylsulfanylphenothiazine;chloride

Molecular Formula

C₂₁H₂₆N₂S₂.HCl

Molecular Weight

407 g/mol

InChI

InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H

InChI Key

NZFNXWQNBYZDAQ-UHFFFAOYSA-N

SMILES

C[NH+]1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.[Cl-]

Synonyms

Aldazine, Apo Thioridazine, Apo-Thioridazine, ApoThioridazine, Meleril, Mellaril, Melleretten, Melleril, Melleryl, Melzine, Rideril, Sonapax, Thioridazine, Thioridazine HCL, Thioridazine Hydrochloride, Thioridazine neurazpharm, Thioridazine-neurazpharm, Thioridazineneurazpharm, Thiozine

Canonical SMILES

[H+].CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.[Cl-]

Isomeric SMILES

C[NH+]1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.[Cl-]

Description

The exact mass of the compound Thioridazine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757349. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Mechanisms of Action:

Researchers have employed thioridazine hydrochloride to investigate the mechanisms underlying schizophrenia and other mental illnesses. Its activity on various neurotransmitter systems, including dopamine and serotonin, allows scientists to explore how these systems contribute to psychotic symptoms []. Studies using thioridazine can help elucidate the complex interplay of neurotransmitters in the brain and their role in mental health.

Comparison Studies:

Tioridazine can serve as a reference point when evaluating the efficacy and side effects of newer antipsychotic medications. By comparing the therapeutic effects and adverse reactions of thioridazine with those of novel drugs, researchers can gain valuable insights into the relative safety and effectiveness of new treatment options [].

Investigating Specific Symptoms:

Tioridazine's effects on specific symptoms associated with schizophrenia, such as hallucinations and delusions, have been explored in research settings. This can provide valuable data for developing targeted treatments for these specific aspects of the illness [].

Thioridazine hydrochloride is a phenothiazine antipsychotic medication []. Phenothiazines were the first class of antipsychotics developed, and their mechanism of action is not fully understood []. Thioridazine was synthesized in the 1950s and became a popular treatment option due to its effectiveness and relatively lower incidence of extrapyramidal symptoms (movement disorders) compared to other first-generation antipsychotics [].


Molecular Structure Analysis

Thioridazine hydrochloride features a tricyclic structure with a phenothiazine core. This core consists of a fused benzene and thiazine ring system containing a sulfur atom. A trifluoromethyl group and a side chain with a dimethylamine group are attached to the phenothiazine ring []. The positive charge from the protonated amine group is balanced by a chloride counterion (Clˉ).

The key features of the structure include:

  • The phenothiazine core, essential for its antipsychotic activity [].
  • The trifluoromethyl group, which may influence the pharmacokinetics of the drug [].
  • The dimethylamine group, contributing to the molecule's basicity and interaction with biological targets [].

Chemical Reactions Analysis

While the complete synthesis of thioridazine hydrochloride is proprietary information, its general synthetic pathway involves the reaction of a phenothiazine with a chloromethyl derivative and subsequent attachment of a dimethylamine group.

Thioridazine undergoes metabolic breakdown in the body through various pathways, including N-demethylation and S-oxidation. These reactions are essential for the elimination of the drug from the body.


Physical And Chemical Properties Analysis

  • Melting point: 214-219 °C
  • Boiling point: Decomposes before boiling
  • Solubility: Slightly soluble in water, freely soluble in alcohol and chloroform
  • pKa: 8.2 (pKa is a measure of acidity)

Thioridazine hydrochloride carries significant safety concerns, leading to its withdrawal from many markets. The most prominent risk is QT prolongation, which can lead to potentially fatal cardiac arrhythmias. Due to this risk, thioridazine is generally only used when other antipsychotics have proven ineffective or poorly tolerated.

Other potential hazards include:

  • Sedation: Thioridazine can cause drowsiness and dizziness.
  • Extrapyramidal symptoms: While less common than with some other first-generation antipsychotics, thioridazine can still induce movement disorders.
  • Anticholinergic effects: Thioridazine can cause dry mouth, constipation, and urinary retention due to its anticholinergic properties.

Appearance

Assay:≥98%A crystalline solid

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (89.36%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (89.36%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Thioridazine Hydrochloride is the hydrochloride salt form of thioridazine, a piperidine phenothiazine derivative and a dopamine antagonist with antipsychotic property. Thioridazine hydrochloride binds to mesolimbic postsynaptic dopamine receptor D2, thereby decreasing dopamine activity leading to decreased psychotic effects, such as hallucinations and delusions. In addition, this agent binds to serotonin 5-HT2 receptors, resulting in decreased serotonin activity.

MeSH Pharmacological Classification

Dopamine Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

130-61-0

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12

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